N-(2-fluoro-5-methylphenyl)-2,5-dimethoxybenzenesulfonamide
Overview
Description
N-(2-fluoro-5-methylphenyl)-2,5-dimethoxybenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with fluoro, methyl, and methoxy groups. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Mechanism of Action
Target of Action
A structurally similar compound, linifanib (abt-869), is known to inhibit all members of the vascular endothelial growth factor (vegf) and platelet-derived growth factor (pdgf) receptor families . These receptors play a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth .
Mode of Action
Linifanib, a similar compound, is designed to suppress tumor growth by preventing the formation of new blood vessels that supply the tumor with oxygen and nutrients and by inhibiting key angiogenic signaling pathways . It also exhibits potent anti-proliferative and apoptotic effects on tumor cells dependent on mutant, constitutively active, FLT3 and KIT kinases .
Biochemical Pathways
Linifanib, a similar compound, affects the vegf and pdgf pathways, which are critical for angiogenesis .
Pharmacokinetics
A study on linifanib showed that its pharmacokinetics were dose-proportional across 010–025 mg/kg . This suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of Linifanib, and potentially N-(2-fluoro-5-methylphenyl)-2,5-dimethoxybenzenesulfonamide, could be predictable and consistent across different doses.
Result of Action
Linifanib has been shown to induce significant apoptosis in cells with flt3 mutation in vitro and profound anti-leukemic effect in a mouse xenograft model .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-5-methylphenyl)-2,5-dimethoxybenzenesulfonamide typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-fluoro-5-methylaniline. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance efficiency and yield. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: N-(2-fluoro-5-methylphenyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(2-fluoro-5-methylphenyl)-2,5-dimethoxybenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- N-(2-fluoro-5-methylphenyl)-2-methylpropanamide
- 2-fluoro-5-methylphenyl isocyanate
- 2-fluoro-5-methylbenzenesulfonamide
Comparison: N-(2-fluoro-5-methylphenyl)-2,5-dimethoxybenzenesulfonamide is unique due to the presence of both methoxy and sulfonamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-2,5-dimethoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO4S/c1-10-4-6-12(16)13(8-10)17-22(18,19)15-9-11(20-2)5-7-14(15)21-3/h4-9,17H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJMPEQFRIBWME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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